molecular formula C17H15NO4 B1193449 QM295

QM295

Cat. No.: B1193449
M. Wt: 297.31
InChI Key: ONPIBKUNQIZGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

QM295 is a inhibitor of endoplasmic reticulum oxidation 1 (ero1), promoting signaling in the unfolded protein response and precondition cells against severe er stress

Scientific Research Applications

Standardization and Reproducibility in Research

Scientific research demands continuous improvement and technological advancement to ensure the reliability and reproducibility of data. Standardization of methodologies is vital, especially in cutting-edge fields like the study of extracellular vesicles (EVs), which shows promise for biomedical, nutraceutical, and cosmetic applications. The implementation of Quality Management (QM) tools can significantly aid researchers in overcoming the challenges of standardization and ensuring the reliability of their findings. Specifically, QM295, as a part of a Quality Management System, could enhance the standardization and reproducibility of scientific research, fostering innovation and efficiency in multidisciplinary projects (Liguori & Kisslinger, 2020).

Data-Driven Biomedical Research

Biomedical research is increasingly reliant on large, complex datasets. The utilization of high-throughput technologies generates vast amounts of heterogeneous data, necessitating scalable data management and accessible analysis methods. Platforms like qPortal provide intuitive management and analysis of quantitative biological data, empowering researchers to handle their entire project lifecycle digitally. By integrating this compound within such platforms, the accuracy, speed, and cost-effectiveness of biomedical research can be significantly improved, making it a cornerstone for data-driven approaches in this field (Mohr et al., 2018).

Enhancing Programming Productivity in Scientific Software

Scientific applications are often complex and challenging to develop. Modern commercial applications, however, are rapidly assembled from existing component libraries using toolkits and software frameworks. In contrast, scientific software is typically developed from scratch by scientists who may not be expert programmers. Scientific software frameworks, possibly including this compound, are emerging to streamline this process, significantly improving the scalability, maintainability, and development efficiency of scientific research software. This enhancement in programming productivity could revolutionize how scientific research is conducted, enabling researchers to focus more on innovation and less on the technical complexities of software development (Appelbe et al., 2007).

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.31

IUPAC Name

4-(4-Hydroxy-3-methoxy-benzyl)-3-phenyl-2H-isoxazol-5-one

InChI

InChI=1S/C17H15NO4/c1-21-15-10-11(7-8-14(15)19)9-13-16(18-22-17(13)20)12-5-3-2-4-6-12/h2-8,10,18-19H,9H2,1H3

InChI Key

ONPIBKUNQIZGQJ-UHFFFAOYSA-N

SMILES

O=C1C(CC2=CC=C(O)C(OC)=C2)=C(C3=CC=CC=C3)NO1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

QM295;  QM 295;  QM-295

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.